1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432702
InChI: InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20)
SMILES: C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br
Molecular Formula: C16H12BrNO2
Molecular Weight: 330.17 g/mol

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid

CAS No.:

Cat. No.: VC13432702

Molecular Formula: C16H12BrNO2

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid -

Specification

Molecular Formula C16H12BrNO2
Molecular Weight 330.17 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid
Standard InChI InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20)
Standard InChI Key ALBPVRWEHNPQNT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is systematically named 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid under IUPAC nomenclature . Its molecular architecture comprises an indole core substituted with a 4-bromobenzyl group at the 1-position and a carboxylic acid group at the 5-position (Figure 1). Key identifiers include:

PropertyValue
Molecular FormulaC16H12BrNO2\text{C}_{16}\text{H}_{12}\text{BrNO}_{2}
Molecular Weight330.17 g/mol
InChIKeyALBPVRWEHNPQNT-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br
CAS Registry Number1406820-60-7

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals planar indole and benzyl rings with torsional flexibility at the methylene bridge .

Synthesis and Modification

Synthetic Routes

The synthesis of 1-(4-bromobenzyl)-1H-indole-5-carboxylic acid likely follows established protocols for benzyl-indole derivatives (Figure 2):

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to generate 5-carboxyindole.

  • Benzylation: Reaction of 5-carboxyindole with 4-bromobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Purification: Recrystallization or chromatography to isolate the product.

Industrial-scale production would optimize solvent systems (e.g., DMSO for enhanced solubility) and catalytic methods to improve yield.

Derivative Synthesis

The carboxylic acid group enables further functionalization:

  • Esterification: Treatment with methanol/H+^+ yields methyl esters for improved lipid solubility.

  • Amide Formation: Coupling with amines via EDC/HOBt produces amide derivatives with enhanced bioactivity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine atom.

Acid-Base Behavior

The carboxylic acid group confers a pKa_a of ~4.5, enabling pH-dependent solubility:
RCOOHRCOO+H+(pKa4.5)\text{RCOOH} \rightleftharpoons \text{RCOO}^- + \text{H}^+ \quad (pK_a \approx 4.5)

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity (IC50_{50})Key Application
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid5-COOH, 1-bromobenzylN/ASynthetic intermediate
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid5-COOH, 1-chlorobenzyl1.2 µM (EGFR inhibition)Oncology research
Indole-5-carboxylic acid5-COOH45 µM (Antimicrobial)Antibacterial agents

The bromine atom in the target compound may enhance halogen bonding with biological targets compared to chlorine or methyl analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the carboxylic acid position generates ATP-competitive inhibitors.

  • Antibiotic Hybrids: Conjugation with β-lactam or quinolone motifs broadens antimicrobial spectra.

Material Science

Brominated indoles act as flame retardants in polymers, with LOI (Limiting Oxygen Index) values exceeding 28% .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields (~40%) in benzylation steps necessitate greener catalysts.

  • Biological Data Gaps: In vitro and in vivo studies are urgently needed to validate hypothesized activities.

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